1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC13562667
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O4 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-9(7-14)15-5-8(4-13-15)10(16)17/h4-5,9H,6-7H2,1-3H3,(H,16,17) |
| Standard InChI Key | MGBJBWMUELTVIN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C(=O)O |
Introduction
The compound 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid is a complex organic molecule that incorporates both azetidine and pyrazole rings, with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its potential applications in pharmaceutical chemistry and as a building block for more complex molecules.
Synthesis and Preparation
While specific synthesis details for 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid are not available, similar compounds often involve multi-step syntheses starting from simpler azetidine and pyrazole derivatives. The process typically includes the formation of β-keto esters, followed by reactions with hydrazines to form the pyrazole ring, and finally, the introduction of the Boc-protected azetidine moiety.
Applications and Potential Uses
-
Pharmaceutical Intermediates: Compounds like this are often used as intermediates in the synthesis of pharmaceuticals, particularly those involving heterocyclic rings.
-
PROTAC Development: Although not directly mentioned for this compound, similar structures are used in PROTAC (Proteolysis Targeting Chimera) development as linkers, which are crucial for targeted protein degradation therapies.
Safety and Handling
-
Toxicity: While specific toxicity data for this compound is not provided, compounds with similar structures may pose risks such as skin irritation and acute oral toxicity, as seen with related compounds like 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid .
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Application |
|---|---|---|---|
| 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid | C12H17N3O4 | Not specified | Pharmaceutical intermediate |
| 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid | C11H16N4O4 | 268.27 g/mol | Life science applications |
| 1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid | C17H20N2O4 | 302.32 g/mol | Pharmaceutical synthesis |
Research Findings
-
Synthetic Methodologies: The synthesis of similar compounds often involves the use of β-keto esters and hydrazine derivatives to form the pyrazole ring .
-
Protecting Groups: The tert-butoxycarbonyl group is widely used for protecting amines during synthesis, allowing for selective deprotection .
-
Applications in PROTACs: Compounds with similar structures are used as linkers in PROTAC development, facilitating targeted protein degradation .
Given the lack of specific information on 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid, further research is needed to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume